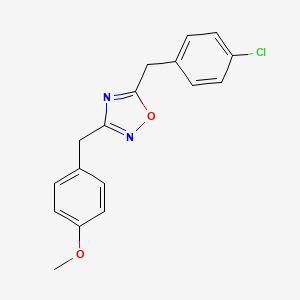
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as MPBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of piperidine derivatives and has a molecular weight of 292.4 g/mol. MPBP is a potent and selective antagonist of the dopamine D3 receptor and has shown promising results in preclinical studies as a potential treatment for addiction and other psychiatric disorders.
Mecanismo De Acción
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dopamine signaling in this pathway has been implicated in addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, this compound can modulate the activity of this pathway and potentially reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. This compound has also been shown to reduce alcohol consumption in animal models of alcohol addiction. In addition, this compound has been shown to have antipsychotic-like effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has several advantages as a research tool, including its high selectivity for the dopamine D3 receptor and its ability to modulate the mesolimbic pathway. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life and may require frequent dosing in animal studies. In addition, the effects of this compound may be influenced by factors such as age, sex, and genetic background.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide. One area of interest is the potential use of this compound as a treatment for addiction and other psychiatric disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal dosing regimen and patient population. Another area of interest is the development of novel compounds based on the structure of this compound, with improved pharmacokinetic and pharmacodynamic properties. Finally, further research is needed to elucidate the precise mechanisms by which this compound modulates the mesolimbic pathway and to identify potential biomarkers of treatment response.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(1-propyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-propylpiperidine to yield the desired product. The synthesis of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-methoxy-N-(1-propyl-4-piperidinyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of addiction and psychiatric disorders. As a selective dopamine D3 receptor antagonist, this compound has shown promising results in preclinical studies as a potential treatment for cocaine addiction, alcohol addiction, and other substance use disorders. This compound has also been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
Propiedades
IUPAC Name |
4-methoxy-N-(1-propylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-10-18-11-8-14(9-12-18)17-16(19)13-4-6-15(20-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRLQDNZGPHEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)
![N-cycloheptyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5739558.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)




![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
